molecular formula C14H17F3NO5P B3257864 Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate CAS No. 296238-72-7

Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate

Cat. No. B3257864
M. Wt: 367.26 g/mol
InChI Key: KUTBZBIAGSGSBU-LDADJPATSA-N
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Description

Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate, also known as BNIPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BNIPD is a carbamate derivative that has been synthesized through a series of chemical reactions, and it has been found to exhibit interesting biological properties that make it a valuable tool for investigating different biological processes.

Mechanism Of Action

The mechanism of action of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter levels in the brain. Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has also been found to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has been found to exhibit various biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of signal transduction pathways. It has been shown to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins, which allows for the investigation of specific biological processes. However, one of the limitations of using Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in scientific research. One potential direction is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and diabetes. Another direction is the development of new derivatives of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate with improved properties and reduced toxicity. Additionally, the use of Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate in the development of new drugs and therapies is an area of active research.

Scientific Research Applications

Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a tool for studying different biological processes, including enzyme inhibition, protein-protein interactions, and signal transduction pathways.

properties

IUPAC Name

benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3NO5P/c1-3-22-24(20,23-4-2)12(14(15,16)17)18-13(19)21-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBZBIAGSGSBU-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyloxycarbonylimino-2,2,2-trifluoro-ethyl)-phosphonic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Reactant of Route 2
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Reactant of Route 3
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Reactant of Route 4
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Reactant of Route 5
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl (NE)-N-(1-diethoxyphosphoryl-2,2,2-trifluoroethylidene)carbamate

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